L-Balenine Hydrochloride

Description

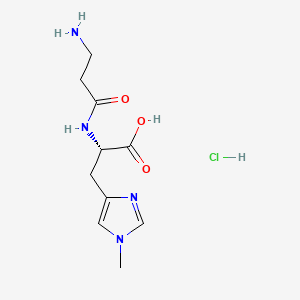

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H17ClN4O3 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H16N4O3.ClH/c1-14-5-7(12-6-14)4-8(10(16)17)13-9(15)2-3-11;/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);1H/t8-;/m0./s1 |

InChI Key |

KUYXDKGCYBXBIY-QRPNPIFTSA-N |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN.Cl |

Origin of Product |

United States |

Biological Occurrence and Distribution of L Balenine Hydrochloride

Phylogenomic and Species-Specific Distribution in Vertebrate Tissues

The distribution of histidine-containing dipeptides (HCDs) like L-Balenine is not uniform across the animal kingdom. plos.org While carnosine and anserine (B1665513) are widespread, L-Balenine is notably abundant in the tissues of marine mammals and certain reptiles. nih.gov The specific methylation of the imidazole (B134444) ring—Nτ-methyl in balenine (B107396) versus Nπ-methyl in anserine—is a key structural difference that likely arises from distinct evolutionary and metabolic pathways. nih.govplos.org The presence of these compounds is closely linked to an animal's capacity for anaerobic exercise, where they serve as crucial intracellular pH buffers. researchgate.netmsu.ru

Marine mammals, particularly cetaceans like whales and dolphins, exhibit uniquely high concentrations of L-Balenine in their muscle tissues. plos.orgmsu.ru This is considered an adaptation for prolonged anoxic diving, where the buffering capacity of L-Balenine helps to counteract the metabolic acidosis resulting from anaerobic respiration. msu.ru

Research indicates that whale muscle contains significant amounts of L-Balenine, with concentrations reported to range from 20 to 80 µmol/g. msu.ru Studies on fin whales have found balenine concentrations of approximately 3.5 mmol/100 g in muscle tissue. researchgate.net The concentration in the muscle of some whales has been reported as high as 2980 mg/100 g of dry matter. researchgate.net This high concentration underscores its physiological importance in species adapted to extreme anaerobic conditions. msu.ru Furthermore, plasma levels of 3-methylhistidine, a precursor for balenine synthesis, are significantly higher in cetaceans than in terrestrial mammals, suggesting a specialized metabolic pathway to maintain these high balenine stores. plos.org

Interactive Table: L-Balenine Concentration in Marine Mammal Muscle (Note: Values are converted for comparison where possible. Direct comparison may be affected by sample condition (wet/dry weight) and analytical methods.)

| Species | Concentration | Original Unit | Source(s) |

| Whale (General) | 20 - 80 µmol/g | µmol/g | msu.ru |

| Whale (General) | up to 45 mM | mM | plos.org |

| Fin Whale | ~3.5 mmol/100g | mmol/100g | researchgate.net |

| Whale | 2980 mg/100g (dry) | mg/100g (dry) | researchgate.net |

In terrestrial animals, L-Balenine is less common and found in lower concentrations compared to marine mammals. nih.gov Its presence is variable, with most mammals like humans having only carnosine. pigprogress.net However, detectable levels of L-Balenine have been identified in the muscle tissues of commercially important livestock.

For instance, pork loin has been found to contain approximately 125 µmol/100 g of L-Balenine. researchgate.net In poultry, the concentration is generally lower; chicken breast meat contains about 22 µmol/100 g. researchgate.net Another analysis reported the balenine concentration in poultry meat to be within the range of 2-10 mg/100g. mhlw.go.jp Among terrestrial mammals examined, deer muscle has been noted to contain the highest amounts of balenine. msu.ru This variability highlights the diverse metabolic strategies for pH buffering and antioxidant protection among different species. msu.ru

Interactive Table: L-Balenine Concentration in Terrestrial Animal Muscle

| Species | Tissue | Concentration | Original Unit | Source(s) |

| Pork | Loin | 125 µmol/100g | µmol/100g | researchgate.net |

| Chicken | Breast | 22 µmol/100g | µmol/100g | researchgate.net |

| Poultry | Meat | 2 - 10 mg/100g | mg/100g | mhlw.go.jp |

| Deer | Muscle | Highest among examined terrestrial mammals | (Qualitative) | msu.ru |

L-Balenine, along with carnosine and anserine, is predominantly localized in excitable tissues that experience high metabolic rates and oxidative stress, such as skeletal muscle, the heart, and the brain. nih.govresearchgate.netplos.org The methylated imidazole dipeptides, including L-Balenine and L-anserine, are distributed to the liver, skeletal muscle, heart, and brain. researchgate.net Their presence in these tissues is linked to several proposed physiological functions, including pH buffering, antioxidant activity, and metal ion chelation. researchgate.netresearchgate.netphysiology.org

Skeletal muscle is the primary reservoir for these dipeptides, where they contribute significantly to the tissue's non-bicarbonate buffering capacity, which is crucial during intense physical activity. researchgate.netmsu.ru The heart also contains these compounds, which likely play a protective role against ischemia and oxidative damage. researchgate.netnih.gov In the central nervous system, L-Balenine and related dipeptides are found in the brain, although their specific neurological functions are still under investigation. nih.govplos.org Studies in turtles have detected balenine in the liver and ventricle (heart), further confirming its distribution across different excitable and metabolically active tissues in vertebrates. biorxiv.org

Factors Influencing Endogenous L-Balenine Hydrochloride Levels in Biological Systems

The concentration of L-Balenine within an organism is not static but is influenced by a dynamic interplay of several biological factors, from genetic predisposition to metabolic regulation.

One of the primary factors is species-specific genetics . As noted, the ability to synthesize and accumulate balenine is highly dependent on the species, with marine mammals having a much greater capacity than most terrestrial animals. nih.govmsu.ru

The bioavailability of precursors is another critical factor. L-Balenine is synthesized from β-alanine and Nτ-methyl-L-histidine. mdpi.com Therefore, the availability of these constituent amino acids in the diet or through endogenous synthesis and metabolic pathways can influence the rate of balenine production. plos.orgpigprogress.net For example, cetaceans appear to have a specialized mechanism for reabsorbing 3-methylhistidine, ensuring a ready supply for balenine synthesis. plos.org

The activity of synthesizing and degrading enzymes plays a crucial role in regulating L-Balenine homeostasis. nih.gov Carnosine synthase is the enzyme responsible for the synthesis of carnosine, and a similar enzymatic process is expected for balenine. nih.gov Conversely, the enzyme serum carnosinase-1 (CN1) hydrolyzes these dipeptides. plos.orgresearchgate.net A significant factor influencing endogenous balenine levels is its relative resistance to hydrolysis by CN1 compared to carnosine and anserine. researchgate.netresearchgate.netnih.gov This lower susceptibility to degradation means that L-Balenine has a longer half-life in circulation, contributing to its higher bioavailability and sustained tissue concentrations. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways of L Balenine Hydrochloride

Enzymatic Pathways Leading to L-Balenine Synthesis

The biosynthesis of L-Balenine is understood to be a multi-step enzymatic process. It is not synthesized directly but is derived from the foundational dipeptide, L-carnosine.

The primary enzymatic pathway involves two key steps:

Carnosine Synthesis: The initial and rate-limiting step is the formation of L-carnosine from its constituent amino acids, β-alanine and L-histidine. This reaction is catalyzed by the enzyme carnosine synthase (EC 6.3.2.11), also identified as ATP-grasp domain-containing protein 1 (ATPGD1). nih.govnih.gov This process requires energy in the form of ATP. nih.govnih.gov

Methylation: Following its synthesis, L-carnosine undergoes methylation on the imidazole (B134444) ring of the histidine residue to form L-Balenine. This step is catalyzed by a specific methyltransferase, carnosine N-methyltransferase (EC 2.1.1.22). nih.gov This enzyme transfers a methyl group to the tau (τ) position of the imidazole ring, distinguishing L-Balenine from its isomer anserine (B1665513), where the methylation occurs at the pi (π) position. nih.govresearchgate.net

Precursors and Substrates in L-Balenine Hydrochloride Biosynthesis

The fundamental building blocks for L-Balenine biosynthesis are derived from common amino acid pools within the organism.

Primary Precursors: The essential precursors are the non-proteinogenic amino acid β-alanine and the essential amino acid L-histidine . nih.govnih.gov β-alanine is often considered the limiting substrate for the synthesis of histidine-containing dipeptides. nih.gov

Intermediate Substrate: L-carnosine serves as the direct substrate for the methylation reaction that yields L-Balenine. nih.gov An alternative, though less emphasized pathway, could involve the direct condensation of β-alanine with a pre-methylated N(τ)-methyl-L-histidine.

The following table summarizes the key molecules in the biosynthetic pathway.

| Molecule Type | Name | Role in Biosynthesis |

| Precursor | β-Alanine | The N-terminal amino acid component. nih.gov |

| Precursor | L-Histidine | The C-terminal amino acid component. nih.gov |

| Enzyme | Carnosine Synthase (ATPGD1) | Catalyzes the ligation of β-alanine and L-histidine to form L-carnosine. nih.gov |

| Intermediate | L-Carnosine | The direct substrate for the methylation reaction. nih.gov |

| Enzyme | Carnosine N-methyltransferase | Catalyzes the methylation of L-carnosine to form L-Balenine. nih.gov |

| Final Product | L-Balenine | The end product of the pathway. |

This table is interactive. Click on the headers to sort.

Comparative Metabolism and Enzymatic Stability of this compound

A defining characteristic of L-Balenine is its remarkable stability against enzymatic degradation compared to its related dipeptides, carnosine and anserine.

L-Balenine demonstrates significant resistance to hydrolysis by human serum carnosinase (CN1), the primary enzyme responsible for the degradation of histidine-containing dipeptides in circulation. researchgate.netresearchgate.netnih.gov This resistance is attributed to the methylation on the imidazole ring, which appears to hinder the enzyme's ability to bind effectively to the substrate. mdpi.com Molecular dynamics simulations suggest that balenine (B107396) has a poor ability to bind to human CN1 due to its methylated imidazole ring. mdpi.com

Studies have quantified this resistance, showing that the hydrolysis rate of L-Balenine is less than 5% of that observed for L-carnosine. nih.gov This inherent stability leads to a substantially longer half-life in plasma.

Despite its high resistance, L-Balenine is still a substrate for CN1, and its degradation, though slow, follows the same hydrolytic mechanism as carnosine. researchgate.netresearchgate.net The enzyme catalyzes the cleavage of the peptide bond between the β-alanine and N(τ)-methyl-L-histidine residues, breaking the dipeptide down into its constituent amino acids. researchgate.net However, the rate of this degradation is markedly slower for L-Balenine. researchgate.netnih.gov

In Vitro and Ex Vivo Studies on this compound Catabolism

In vitro studies using human plasma have been crucial in elucidating the comparative catabolism of L-Balenine. In these experiments, L-Balenine, L-carnosine, and L-anserine are introduced into plasma samples, and their concentrations are monitored over time to determine degradation rates and half-lives. researchgate.netnih.gov

These studies consistently show that L-carnosine is degraded very rapidly, followed by L-anserine. L-Balenine, in contrast, remains stable in plasma for a much longer duration. researchgate.netnih.govresearchgate.net The results from a key in vitro study highlight these stark differences. researchgate.netnih.gov

| Dipeptide | Half-Life in Human Plasma (minutes) |

| L-Carnosine | 1.20 ± 0.36 |

| L-Anserine | 2.14 ± 0.58 |

| L-Balenine | 34.9 ± 14.6 |

Data sourced from de Jager et al. (2023). researchgate.net This table is interactive.

Mechanistic Elucidation of L Balenine Hydrochloride Biological Activities

Antioxidant Mechanisms and Cellular Redox Regulation

L-Balenine exhibits significant antioxidant properties through various mechanisms, contributing to cellular redox regulation and protecting against oxidative stress. Like other histidine-containing compounds, its antioxidant capacity is a key feature of its biological profile. nih.govresearchgate.net

Research has demonstrated that L-Balenine can directly influence the activity of key antioxidant enzymes. In-vitro studies using C2C12 myotube cellular models have shown that L-Balenine treatment leads to an increase in Superoxide (B77818) Dismutase (SOD) activity. nih.govresearchgate.net Notably, the activation of SOD by balenine (B107396) was observed to be significantly greater than that induced by carnosine. nih.govresearchgate.net However, the compound did not appear to affect the activities of other primary antioxidant enzymes like catalase (CAT) and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net

Further evidence comes from in-vivo animal models. Mice fed a diet enriched with balenine derived from opah meat showed increased SOD activity within their skeletal muscle tissue. nih.govresearchgate.net This modulation of SOD activity is a critical mechanism, as SOD is a primary defender against oxidative stress, catalyzing the dismutation of the superoxide radical into less harmful molecules. nih.gov

Table 1: Effect of L-Balenine on Antioxidant Enzyme Activity in Cellular and Animal Models

| Model System | Enzyme | Observed Effect | Source |

| C2C12 Myotubes (in vitro) | Superoxide Dismutase (SOD) | Significant increase in activity | nih.govresearchgate.net |

| C2C12 Myotubes (in vitro) | Catalase (CAT) | No significant change in activity | nih.govresearchgate.net |

| C2C12 Myotubes (in vitro) | Glutathione Peroxidase (GPx) | No significant change in activity | nih.govresearchgate.net |

| Mice (in vivo) | Skeletal Muscle SOD | Increased activity | nih.govresearchgate.net |

L-Balenine contributes to cellular protection by directly scavenging reactive oxygen species (ROS). nih.govmdpi.com ROS are by-products of normal metabolism that, in excess, can lead to oxidative stress and damage to cellular components. nih.govmdpi.com The antioxidant activity of histidine-containing dipeptides is well-documented, and balenine exhibits similar properties. nih.govnii.ac.jp

The mechanisms by which antioxidant peptides like balenine scavenge free radicals typically involve donating hydrogen atoms or electrons, which neutralizes the reactive species. mdpi.comresearchgate.net Additionally, research indicates that balenine possesses a high anti-oxidant capacity and the ability to chelate metal ions such as Fe(II). mdpi.com This chelation is a crucial antioxidant mechanism, as metal ions like iron can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By sequestering these ions, balenine helps prevent the generation of some of the most damaging ROS. mdpi.comscirp.org

The antioxidant functions of L-Balenine extend to the protection of genetic material from oxidative damage. Studies comparing histidine-containing dipeptides have shown that ophidine (balenine) has a significantly greater efficacy in protecting DNA than both anserine (B1665513) and carnosine. nih.gov

The primary mechanism for this protection is linked to its antioxidant and ROS scavenging capabilities. scirp.org By neutralizing free radicals and preventing their formation through metal ion chelation, L-Balenine reduces the likelihood of these reactive species reaching and damaging DNA molecules. scirp.org Oxidative DNA damage can lead to mutations and genomic instability, which are implicated in numerous pathologies. nih.govwikipedia.org The ability of balenine to prevent such damage underscores its role in maintaining cellular integrity. nih.gov

Cellular Buffering Capacity and pH Homeostasis

L-Balenine plays a vital role in maintaining intracellular pH, a process critical for normal cellular function, particularly in tissues like skeletal muscle that experience significant metabolic stress. csic.esmsu.ru

During intense, anaerobic exercise, the hydrolysis of ATP and the production of lactic acid lead to an accumulation of hydrogen ions (H+), causing a drop in intracellular pH (acidosis). msu.ru This acidification can impair the function of key glycolytic enzymes and contribute to muscle fatigue. msu.ruresearchgate.net

L-Balenine, along with other histidine-containing dipeptides, acts as a potent intracellular buffer, helping to stabilize intramuscular pH. nih.govmsu.rufrontiersin.org This buffering capacity is primarily attributed to the imidazole (B134444) ring of its histidine residue. msu.ru The pKa value of a buffer determines the pH range in which it is most effective. L-Balenine has a pKa of 7.03, which is very close to the physiological pH of muscle cells. nih.govmdpi.com This makes it particularly effective at buffering against the pH drops that occur during the early stages of metabolic acidosis. mdpi.com

Table 2: pKa Values of Histidine-Containing Dipeptides and Implications for Buffering

| Compound | pKa Value | Buffering Effectiveness | Source |

| L-Balenine | 7.03 | Effective in early stages of acidosis | nih.govmdpi.com |

| Anserine | 7.04 | Effective in early stages of acidosis | nih.govmdpi.com |

| Carnosine | 6.83 | Effective as acidosis progresses | nih.govmdpi.com |

The buffering action of L-Balenine is a key component of intracellular pH homeostasis. msu.rumdpi.com The maintenance of a stable intracellular pH is crucial for a vast array of cellular processes, including enzyme activity, protein function, and signal transduction. csic.esresearchgate.net The non-bicarbonate buffering system in vertebrate muscle is dominated by the imidazole groups found in histidine-containing dipeptides. msu.rupsu.edu

The process, sometimes referred to as "alphastat regulation," aims to keep the ratio of protonated to non-protonated imidazole groups relatively constant, thereby stabilizing pH. msu.ru Because the pKa of L-Balenine's imidazole ring is near neutral, it can readily accept or donate protons in response to changes in intracellular H+ concentration, effectively resisting shifts in pH. msu.ru This dynamic regulation helps to preserve cellular function, especially under conditions of high metabolic activity that would otherwise disrupt pH balance. nih.govmdpi.com

Role in Cellular Regeneration and Repair Processes

L-Balenine, an imidazole dipeptide composed of β-alanine and 3-methyl-L-histidine, has demonstrated significant involvement in cellular regeneration and tissue repair, particularly within skeletal muscle. nih.gov Its hydrochloride salt, L-Balenine Hydrochloride, is the subject of increasing research to delineate the specific mechanisms underlying these restorative activities.

L-Balenine plays a crucial role in the intricate process of muscle regeneration following injury. Studies utilizing a cardiotoxin-induced muscle degeneration/regeneration model have shown that dietary supplementation with a balenine-enriched extract can promote the regenerative phase. nih.gov This is evidenced by a notable increase in the expression of key myogenic marker genes. nih.govnih.gov

During the early stages of muscle repair, the proliferation of satellite cells is a critical step. L-Balenine has been observed to enhance the expression of Paired box protein 7 (Pax7), a well-established marker for satellite cell proliferation. nih.govmdpi.com Following this initial phase, the differentiation of myoblasts into mature muscle fibers is governed by myogenic regulatory factors. Research indicates that L-Balenine supplementation leads to higher expression levels of MyoD1 and myogenin, which are essential for this differentiation stage. nih.govmdpi.com

A key indicator of newly formed muscle fibers is the expression of embryonic myosin heavy chain (MyHC-emb), encoded by the MYH3 gene. mdpi.comnih.gov In mice subjected to muscle damage and fed a diet rich in balenine, a significant upregulation of MYH3 gene expression was observed, signifying the formation of regenerated myofibers. mdpi.comnih.gov This finding directly links L-Balenine to the structural restoration of muscle tissue. The loss of MyHC-emb function has been associated with various musculoskeletal defects, highlighting its importance in muscle development and maintenance. nih.govembopress.org

A pivotal aspect of L-Balenine's role in tissue regeneration is its ability to modulate the activity of immune cells, particularly macrophages. nih.gov The inflammatory response is a critical and complex component of tissue repair, involving both pro-inflammatory and anti-inflammatory phases. nih.govnih.gov L-Balenine appears to influence both stages to facilitate an efficient repair process.

Following muscle injury, the infiltration of immune cells is necessary to clear cellular debris and damaged tissue. nih.gov L-Balenine supplementation has been shown to promote the infiltration of both pro-inflammatory and anti-inflammatory immune cells into the injured muscle tissue. nih.gov Specifically, it enhances the expression of pro-inflammatory cytokines during the initial degeneration stage, which is crucial for activating the cleanup process. nih.govnih.gov

A key mechanism through which L-Balenine promotes tissue clearance is by increasing the phagocytic activity of macrophages. nih.govnih.gov In vitro studies using RAW264.7 macrophage cells have demonstrated that balenine dose-dependently increases their phagocytic capacity. nih.gov At a concentration of 10 mM, balenine was found to increase phagocytic activity to a level 2.38 times higher than that of the control group. nih.gov This enhanced phagocytosis is essential for the efficient removal of necrotic cells and muscle debris, a necessary first step for subsequent regeneration. nih.gov The activation of macrophages leads to the release of pro-inflammatory cytokines, which further contributes to the initial phase of repair. nih.gov

By augmenting the phagocytic function of macrophages, L-Balenine helps to create a microenvironment that is conducive to the subsequent stages of muscle fiber regeneration. nih.govnih.gov

The overarching role of L-Balenine in tissue repair is a culmination of its effects on myogenesis and immune cell activity. The process of tissue repair, especially in response to injury, is a highly regulated sequence of events that includes inflammation, cell proliferation, and tissue remodeling. nih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can impede tissue repair. nih.gov

L-Balenine contributes to an environment that supports efficient repair by:

Promoting Debris Clearance: By enhancing macrophage phagocytosis, L-Balenine ensures the timely removal of damaged cellular material, which is a prerequisite for new tissue formation. nih.gov

Modulating Inflammation: It appears to facilitate the transition from a pro-inflammatory to an anti-inflammatory state, a critical switch for the progression from tissue breakdown to rebuilding. nih.gov Supplementation with a balenine-enriched extract has been shown to promote the expression of both pro- and anti-inflammatory cytokines at different stages of muscle degeneration and regeneration. nih.govnih.gov

Supporting Myogenic Progression: As detailed previously, L-Balenine upregulates the expression of genes essential for the proliferation and differentiation of muscle precursor cells, leading to the formation of new muscle fibers. nih.govmdpi.com

These actions collectively suggest that L-Balenine supports tissue repair by orchestrating key cellular processes involved in clearing damage and rebuilding tissue structure. nih.govresearchgate.net

Metal Chelation Properties and Their Biological Implications

Histidine-containing dipeptides, including L-Balenine, are known to possess metal-chelating properties. nih.govnih.gov This ability to bind metal ions has significant biological implications, particularly in the context of oxidative stress. nih.gov Certain metal ions, such as iron (Fe²⁺), can participate in reactions that generate highly reactive free radicals, leading to cellular damage. nih.gov

Research has indicated that balenine derived from opah has a high Fe(II) ion-chelating ability. nih.gov By sequestering these pro-oxidant metal ions, L-Balenine can help to mitigate oxidative damage. However, the structural characteristics of the dipeptide influence its chelating capacity and reactivity. For instance, methylation of the imidazole ring in balenine affects its ability to react with lipid peroxidation products like 4-hydroxy-trans-2-nonenal (HNE), while it retains a moderate capacity to quench acrolein. nih.gov

Interestingly, studies comparing carnosine and balenine found that the Fe²⁺-chelating ability of balenine was higher than that of carnosine. nih.gov This suggests that the specific structure of L-Balenine may confer advantages in protecting against metal-induced oxidative stress. This antioxidant property, mediated by metal chelation, is likely a contributing factor to its protective effects in biological systems, including during tissue repair processes where oxidative stress is often heightened. nih.govnih.gov

Influence on Mitochondrial Biogenesis and Cellular Energy Metabolism Pathways

Emerging evidence suggests that L-Balenine also influences fundamental cellular energy processes. nih.gov Mitochondria are central to cellular energy production through pathways like the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). nih.govnih.govresearchgate.net Mitochondrial biogenesis, the process of generating new mitochondria, is critical for maintaining cellular energy homeostasis and is regulated by a complex signaling network, including the master regulator PGC-1α. mdpi.commdpi.comtavernarakislab.gr

Studies in animal models have indicated that dietary balenine can influence the regulation of mitochondrial biogenesis and metabolism. nih.gov This is particularly relevant in tissues with high energy demands, such as skeletal muscle. While the precise molecular pathways through which L-Balenine exerts this influence are still under investigation, its impact on mitochondrial function could be linked to its antioxidant properties. nih.gov By mitigating oxidative stress, L-Balenine may help to preserve mitochondrial integrity and function.

The major pathways of cellular energy metabolism—glycolysis, the TCA cycle, and OXPHOS—are interconnected and essential for providing the ATP required for cellular processes, including muscle contraction and repair. nih.govnih.govmetwarebio.com By potentially supporting mitochondrial biogenesis and function, L-Balenine could enhance the energetic capacity of cells, which is crucial during the high-demand state of tissue regeneration. nih.gov

Chemical Synthesis and Derivatization Strategies for L Balenine Hydrochloride

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), is a classical approach that remains relevant for the large-scale production of certain peptides. chimia.chnih.gov The synthesis of L-Balenine in solution typically involves the coupling of two suitably protected amino acid fragments: a β-alanine derivative and a 1-methyl-L-histidine derivative. The critical step in this approach is the prior synthesis of the N(π)-methylated histidine precursor.

The synthesis of L-Balenine requires the specific methylation of the N(π) nitrogen (also denoted as N-1) of the histidine imidazole (B134444) ring. Direct methylation of unprotected histidine typically results in a mixture of N(π)-methyl-L-histidine (the precursor to balenine) and N(τ)-methyl-L-histidine (the precursor to the isomer, anserine). researchgate.net Achieving regioselectivity is therefore a paramount challenge.

Strategies to achieve selective N(π)-methylation include:

Directed Synthesis Routes: These methods often involve multi-step procedures where the imidazole ring is constructed with the methyl group already in the desired position or employ protecting groups to block the N(τ) position before the methylation step.

Enzymatic Methylation: While chemical synthesis is the focus, it is noteworthy that biological systems utilize specific enzymes, such as histidine N-methyltransferases, to achieve precise methylation. For instance, the enzyme SETD3 has been identified as a histidine methyltransferase responsible for the N(τ)-methylation of histidine residues in proteins like actin. nih.gov While this specific enzyme targets the other nitrogen, it highlights the potential for biocatalytic approaches to achieve high regioselectivity.

The development of efficient and selective chemical methylation techniques is a key area of research for the synthesis of L-Balenine and related compounds.

To prevent unwanted side reactions and ensure the formation of the correct peptide bond, the functional groups of the amino acids (the α-amino group and the carboxyl group) must be temporarily protected. organic-chemistry.org In a typical solution-phase synthesis of L-Balenine, this involves:

N-terminal Protection: The α-amino group of the N-terminal amino acid (β-alanine) is protected.

C-terminal Protection: The carboxyl group of the C-terminal amino acid (1-methyl-L-histidine) is protected, often as a simple ester (e.g., methyl or benzyl (B1604629) ester).

The selection of protecting groups is guided by the principle of orthogonality , which ensures that one group can be removed selectively without affecting another. peptide.compeptide.com This allows for controlled, stepwise synthesis. Common protecting groups are detailed in the table below. masterorganicchemistry.comlibretexts.org

| Functional Group | Protecting Group Name | Abbreviation | Deprotection Conditions |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) |

| α-Amino Group | Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |

| Carboxyl Group | Benzyl Ester | Bzl | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Carboxyl Group | Methyl/Ethyl Ester | Me/Et | Saponification (e.g., NaOH) |

This table outlines common protecting groups used in peptide synthesis, their abbreviations, and the conditions required for their removal.

The core of peptide synthesis is the formation of an amide (peptide) bond. This is achieved by activating the carboxyl group of the N-protected amino acid, which then reacts with the free amino group of the C-protected amino acid. bachem.com

Coupling Reagents: A variety of reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. peptide.com These are broadly classified into categories such as carbodiimides and onium salts (uronium/phosphonium). uni-kiel.de

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective and widely used. Often paired with additives like HOBt or Oxyma to suppress racemization. bachem.comamericanpeptidesociety.org |

| Phosphonium (B103445) Salts | BOP, PyBOP®, PyAOP | Highly efficient and fast-acting, particularly useful for sterically hindered amino acids. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, these reagents provide rapid coupling with low rates of racemization. peptide.com |

This table summarizes major classes of coupling reagents used to form the peptide bond in both solution-phase and solid-phase synthesis.

Deprotection and Final Product Formation: After the dipeptide is formed, the protecting groups are removed to yield the final product. If a fragment condensation strategy is used, one protecting group is removed selectively to allow for further chain elongation. nih.gov For L-Balenine, the final step involves the removal of all protecting groups. The resulting free dipeptide is then typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling. google.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for synthesizing peptides in a laboratory setting. iris-biotech.denih.gov The process involves building the peptide chain step-by-step while one end is attached to an insoluble polymeric support, or resin. bachem.com This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.com

The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage. biotage.com For the synthesis of L-Balenine, which has a free carboxylic acid at its C-terminus, resins such as Wang or 2-Chlorotrityl chloride are suitable choices.

| Resin Type | Linker Type | C-Terminus | Cleavage Conditions | Key Advantages |

| Wang Resin | p-Alkoxybenzyl alcohol | Acid | Strong Acid (e.g., >90% TFA) | Standard, widely used for Fmoc synthesis of peptide acids. |

| 2-Chlorotrityl Chloride Resin | Trityl | Acid | Very Mild Acid (e.g., 1-5% TFA or Acetic Acid) peptide.com | Allows for the synthesis of fully protected peptide fragments; steric bulk can prevent side reactions. peptide.com |

This table compares common resins suitable for synthesizing C-terminal acid peptides like L-Balenine via Fmoc-SPPS.

Resin Loading: The first protected amino acid, Fmoc-1-methyl-L-histidine, is covalently attached to the resin. This "loading" step is crucial as it establishes the maximum possible yield for the synthesis. The loading capacity, expressed in millimoles per gram (mmol/g) of resin, is an important parameter. For shorter peptides like L-Balenine, standard loading resins (0.5-1.2 mmol/g) are typically used, whereas low-loading resins are preferred for longer or more complex sequences to minimize aggregation. iris-biotech.dealfachemic.com

The synthesis of L-Balenine on the solid support proceeds through repeated cycles of deprotection and coupling, typically using the Fmoc/tBu (tert-butyl) protection strategy. nih.gov

A standard cycle for adding β-alanine to the resin-bound 1-methyl-L-histidine involves the following steps:

| Step | Procedure | Reagents | Purpose |

| 1. Swelling | The resin is swollen in a suitable solvent. | DMF or NMP | To allow reagent access to the reactive sites within the polymer matrix. iris-biotech.de |

| 2. Fmoc Deprotection | The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid. | 20-30% Piperidine in DMF | To expose the free amine for the next coupling reaction. acsgcipr.orgresearchgate.net |

| 3. Washing | The resin is washed thoroughly. | DMF | To remove excess deprotection reagent and the dibenzofulvene byproduct. bachem.com |

| 4. Coupling | The next activated Fmoc-protected amino acid (Fmoc-β-Ala-OH) is added. | Fmoc-β-Ala-OH, Coupling Reagent (e.g., DIC/Oxyma or HATU), Base (e.g., DIPEA) | To form the new peptide bond. wpmucdn.com |

| 5. Washing | The resin is washed again. | DMF, DCM | To remove excess reagents and soluble byproducts. peptide.com |

This table details a representative cycle for chain elongation in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This cycle is repeated until the desired sequence is assembled. Finally, the completed dipeptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed. This is typically accomplished by treating the peptide-resin with a strong acidic cocktail, most commonly based on trifluoroacetic acid (TFA) with added "scavengers" (e.g., water, triisopropylsilane) to trap reactive cations generated during deprotection. thermofisher.com The crude peptide is then precipitated, purified (usually by HPLC), and lyophilized to yield the final product, which can be converted to L-Balenine Hydrochloride.

Cleavage and Purification Methodologies

The final stages of solid-phase peptide synthesis (SPPS) for this compound involve the critical steps of cleaving the dipeptide from the solid support resin and its subsequent purification to achieve a high degree of purity. The choice of cleavage cocktail and purification method is paramount to obtaining a high yield of the target peptide while minimizing side reactions.

Cleavage from Solid Support:

The cleavage process simultaneously removes the side-chain protecting groups from the amino acid residues and releases the peptide from the resin. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). To prevent the formation of reactive cationic species that can lead to side reactions with sensitive amino acid residues, scavenger molecules are added to the TFA to form a "cleavage cocktail".

For a dipeptide like L-Balenine, which contains a histidine residue, the imidazole ring is susceptible to modification. Therefore, the selection of an appropriate cleavage cocktail is crucial. A standard and effective cocktail for this purpose is Reagent K, which is particularly beneficial when histidine, cysteine, methionine, or tryptophan are present in the peptide sequence.

Table 1: Composition of a Standard Cleavage Cocktail (Reagent K)

| Reagent | Percentage (%) | Function |

| Trifluoroacetic Acid (TFA) | 82.5 | Cleavage and deprotection |

| Phenol | 5.0 | Scavenger for carbocations |

| Water | 5.0 | Scavenger, aids in solubility |

| Thioanisole | 5.0 | Scavenger for trityl groups |

| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger, prevents re-attachment to resin |

The cleavage reaction is typically carried out for 1 to 4 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the acidic solution using a cold organic solvent, such as diethyl ether or methyl tert-butyl ether. iris-biotech.de This process separates the peptide from the dissolved protecting group by-products and scavengers.

Purification Methodologies:

The crude this compound obtained after cleavage and precipitation contains various impurities, including deletion sequences (peptides missing one of the amino acids), truncated peptides, and by-products from the cleavage process. Therefore, a robust purification strategy is essential.

The most widely used and highly effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates molecules based on their hydrophobicity.

Table 2: Typical RP-HPLC Parameters for this compound Purification

| Parameter | Condition |

| Stationary Phase | C18-modified silica |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) |

| Gradient | A linear gradient of increasing Mobile Phase B concentration |

| Detection | UV absorbance at 210-220 nm |

In this process, the crude peptide mixture is dissolved in a minimal amount of a suitable solvent and injected onto the C18 column. A gradient of increasing acetonitrile concentration is then applied. Less hydrophobic impurities will elute first, followed by the more hydrophobic target peptide, L-Balenine. The fractions containing the pure peptide are collected, and their purity is confirmed by analytical HPLC and mass spectrometry. Finally, the pure fractions are pooled and lyophilized to obtain the final this compound product as a stable, white powder.

Enzymatic and Biotechnological Routes for this compound Production

While chemical synthesis offers a versatile approach, enzymatic and biotechnological methods present attractive alternatives for the production of this compound, often with advantages in terms of stereospecificity and milder reaction conditions.

The enzymatic synthesis of L-Balenine is analogous to that of its close relative, carnosine (β-alanyl-L-histidine). This reaction is catalyzed by carnosine synthase (EC 6.3.2.11), an enzyme that belongs to the family of ligases. wikipedia.org Carnosine synthase facilitates the formation of a peptide bond between β-alanine and a histidine analog, in this case, L-1-methylhistidine, in an ATP-dependent manner. wikipedia.org

The reaction can be summarized as follows:

β-alanine + L-1-methylhistidine + ATP → L-Balenine + ADP + Phosphate

This enzymatic approach ensures the production of the biologically active L-isomer of balenine (B107396) with high specificity, avoiding the need for chiral separation that can sometimes be a challenge in chemical synthesis. Recent research has focused on identifying and characterizing novel carnosine synthases, including those from marine organisms, which may exhibit enhanced activity or altered substrate specificity suitable for efficient L-Balenine production. nih.gov

From a biotechnological perspective, the production of histidine-containing dipeptides in microbial systems like Escherichia coli is an area of active investigation. mdpi.comnih.gov Metabolic engineering strategies can be employed to create microbial cell factories capable of overproducing L-Balenine. This would typically involve:

Overexpression of Carnosine Synthase: Introducing and overexpressing the gene for a suitable carnosine synthase in a microbial host.

Enhancing Precursor Supply: Engineering the metabolic pathways of the host organism to increase the intracellular pools of the precursor molecules, β-alanine and L-1-methylhistidine.

Optimization of Fermentation Conditions: Fine-tuning the growth and production conditions, such as media composition, temperature, and pH, to maximize the yield of L-Balenine.

While the direct biotechnological production of L-Balenine is still in the developmental stages, the successful production of other valuable compounds in engineered E. coli suggests that this is a promising avenue for the sustainable and scalable production of this compound in the future. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The creation of analogs and derivatives of this compound is a key strategy for exploring its biological functions and developing new research tools. This involves systematic modifications to the core structure of the dipeptide and the introduction of isotopic labels for tracking and quantification.

Structure-Activity Relationship Studies of Modified Balenine Structures

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For L-Balenine, SAR studies would involve synthesizing a series of analogs with specific modifications and then evaluating their activity in relevant biological assays. While specific SAR studies on L-Balenine are not extensively documented in publicly available literature, the principles can be extrapolated from studies on the closely related dipeptide, carnosine.

Potential modifications to the L-Balenine structure for SAR studies could include:

Alterations to the β-alanine moiety:

Substitution on the α- or β-carbon.

Replacement of the amino or carboxyl group.

Modifications of the L-1-methylhistidine residue:

Varying the position of the methyl group on the imidazole ring (e.g., creating the anserine (B1665513) analog).

Introducing different substituents on the imidazole ring.

Replacing the L-1-methylhistidine with other natural or unnatural amino acids.

Modification of the peptide bond:

Introducing isosteres to alter the bond's properties and stability.

By systematically making these changes and observing the impact on biological activity, researchers can identify the key structural features responsible for L-Balenine's effects. For instance, studies on carnosine analogs have shown that modifications to the imidazole ring can significantly impact antioxidant and metal-chelating properties.

Synthesis of Isotope-Labeled this compound for Research Applications

Isotope-labeled compounds are invaluable tools in biomedical research, particularly for metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. The synthesis of isotope-labeled this compound would involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure.

The synthesis of isotope-labeled L-Balenine would typically start with commercially available isotope-labeled precursors, namely ¹³C- or ¹⁵N-labeled β-alanine and ¹³C- or ¹⁵N-labeled L-histidine.

Table 3: Commercially Available Isotope-Labeled Precursors

| Labeled Precursor | Isotopic Label |

| β-Alanine-¹³C₃,¹⁵N | ¹³C and ¹⁵N |

| L-Histidine-¹³C₆,¹⁵N₃ | ¹³C and ¹⁵N |

The synthesis would then proceed via a protected chemical synthesis route, similar to the non-labeled compound, to couple the labeled β-alanine with a protected and methylated L-histidine, which would also be synthesized from a labeled precursor. For example, a synthetic scheme could involve the coupling of Boc-β-alanine-¹³C₃,¹⁵N with a protected L-1-methylhistidine derivative synthesized from L-histidine-¹³C₆,¹⁵N₃. Following the coupling reaction, deprotection and purification would yield the desired isotope-labeled this compound.

The availability of such labeled standards would greatly facilitate research into the metabolism, distribution, and biological roles of L-Balenine, providing more accurate and reliable data in complex biological systems.

Advanced Analytical Methodologies for L Balenine Hydrochloride Quantification in Biological Samples

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of L-Balenine analysis, providing the necessary separation from endogenous compounds that could interfere with quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of L-Balenine and other histidine-containing dipeptides (HCDs). The separation is often achieved using reversed-phase (RP) or hydrophilic interaction chromatography (HILIC) columns.

One common approach is reversed-phase ion-pair HPLC coupled with ultraviolet (UV) detection. mdpi.com This method involves using an ion-pairing agent, such as 1-heptanesulfonic acid, in the mobile phase to enhance the retention of the polar L-Balenine molecule on a non-polar C18 stationary phase. mdpi.com Detection is typically performed at a low wavelength, such as 210 nm, where the peptide bond absorbs UV light. mdpi.com Photodiode Array (PDA) detectors can be used to acquire spectra across a range of wavelengths, which helps in assessing peak purity and confirming the identity of the analyte against a standard.

To enhance sensitivity and selectivity, particularly for analytes lacking a strong chromophore, derivatization techniques are employed. Pre-column derivatization with agents like phenylisothiocyanate (PITC) has been successfully used. nih.gov This process creates a phenylthiocarbamyl (PTC) derivative that exhibits strong UV absorbance at around 254 nm, significantly improving detection limits. nih.gov While post-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common method for primary amines, its direct application to L-Balenine (a secondary amine within the imidazole (B134444) ring) is less straightforward and often requires a preliminary hydrolysis step to liberate β-alanine for reaction.

For high-throughput analysis and superior sensitivity and selectivity, UHPLC-MS/MS has become the method of choice. researchgate.netresearchgate.net This technique couples the high-resolution separation power of UHPLC, which uses smaller particle-sized columns for faster and more efficient separations, with the mass-resolving capabilities of a tandem mass spectrometer.

The primary advantage of UHPLC-MS/MS is its specificity. Detection is based on the unique mass-to-charge ratio (m/z) of the parent L-Balenine ion and its specific fragment ions generated through collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates interference from matrix components, allowing for accurate quantification even at very low concentrations. researchgate.net The use of stable isotope-labeled internal standards, such as deuterium (B1214612) or carbon-13 labeled L-Balenine, is the gold standard in quantitative bioanalysis using LC-MS/MS. unimi.itcnr.it These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same effects during sample preparation and ionization, which corrects for matrix effects and variability, leading to highly accurate and precise results. cnr.it

Any quantitative method must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies and includes the assessment of several key parameters.

Selectivity: The method must demonstrate the ability to unequivocally measure L-Balenine in the presence of other components in the sample, including its isomers like anserine (B1665513), and other endogenous compounds. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and a correlation coefficient (r²) close to 1.0 indicates good linearity.

Precision: This refers to the closeness of agreement between a series of measurements. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is typically expressed as the relative standard deviation (RSD). For L-Balenine in dolphin serum, the total precision (RSDr) was reported to be 2.6%. mdpi.comgrafiati.com

Accuracy: This measures the closeness of the mean test results to the true value. It is often evaluated using spiked samples at different concentration levels. For an HPLC method, the average accuracy for L-Balenine was reported to be between 97–106%. mdpi.comgrafiati.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. A study on whale muscle reported an LOQ of 0.1 mg/g for balenine (B107396). grafiati.com Another method for dolphin serum reported an LOQ of 0.12 µmol/L. researchgate.net

| Parameter | Reported Value | Biological Matrix | Analytical Technique |

| Linearity Range | 0.283–500 µg/mL | - | HILIC-HPLC |

| 0.1–250 µmol/L | Dolphin Serum | RP-Ion-Pair HPLC | |

| Accuracy | 97–106% | Dolphin Serum | RP-Ion-Pair HPLC |

| 88–90% (Recovery) | Whale Muscle | HPLC | |

| Precision (RSD) | 2.6% | Dolphin Serum | RP-Ion-Pair HPLC |

| Limit of Detection (LOD) | 0.085 µg/mL | - | HILIC-HPLC |

| 0.03 mg/g | Whale Muscle | HPLC | |

| Limit of Quantification (LOQ) | 0.12 µmol/L | Dolphin Serum | RP-Ion-Pair HPLC |

| 0.1 mg/g | Whale Muscle | HPLC | |

| This table is populated with data from multiple sources and methodologies. mdpi.comresearchgate.netgrafiati.com |

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The primary goal of sample preparation is to extract L-Balenine from the biological matrix and remove interfering substances, primarily proteins and lipids, which can damage the analytical column and suppress the instrument's signal.

For biological fluids like serum or plasma, a common and effective method is protein precipitation. mdpi.com This is typically achieved by adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA). mdpi.comresearchgate.net The procedure involves adding the acid to the sample, vortexing to ensure thorough mixing and protein denaturation, followed by centrifugation to pellet the precipitated proteins. mdpi.com The resulting supernatant, which contains the L-Balenine, is then collected, filtered, and directly injected into the HPLC or LC-MS/MS system. mdpi.com

For solid samples like muscle tissue, the process begins with homogenization. The tissue is minced and then homogenized in an acidic solution, such as 0.01 N HCl or 5% TCA. mdpi.comresearchgate.net This step serves to both extract the analyte from the tissue and precipitate proteins simultaneously. Following homogenization, the sample is centrifuged, and the supernatant is collected for analysis, similar to the protocol for fluid samples. mdpi.com

Comparative Analysis of Different Analytical Approaches for L-Balenine Hydrochloride

The choice of analytical method for L-Balenine quantification depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.

HPLC with UV/PDA detection is a robust and widely available technique. It is cost-effective and suitable for quantifying relatively high concentrations of L-Balenine, such as in muscle tissue. researchgate.net However, its sensitivity may be insufficient for low-level quantification in plasma or serum without a derivatization step. researchgate.net Ion-pair RP-HPLC offers good separation from similar dipeptides, but run times can be longer. mdpi.com HILIC is an alternative for separating polar compounds, but can sometimes suffer from poorer reproducibility compared to RP methods. researchgate.net

HPLC with pre-column derivatization (e.g., PITC) significantly enhances sensitivity and selectivity for UV detection. nih.gov However, this adds an extra step to the sample preparation workflow, increasing potential for variability and making it less suitable for high-throughput applications. nih.gov

UHPLC-MS/MS is considered the benchmark for bioanalytical quantification due to its unparalleled sensitivity and selectivity. researchgate.net It allows for the detection of very low concentrations of L-Balenine and its metabolites. The use of stable isotope-labeled internal standards makes it the most accurate and precise method available. cnr.it While the initial instrument cost is high, the speed of UHPLC allows for very short analysis times (often under 5 minutes), leading to high sample throughput.

| Feature | HPLC-UV/PDA | HPLC with Derivatization | UHPLC-MS/MS |

| Sensitivity | Moderate | High | Very High |

| Selectivity | Moderate (Risk of interference) | High | Very High (Based on m/z) |

| Speed | Slow to Moderate | Slow (extra prep step) | Very Fast |

| Complexity | Low to Moderate | Moderate | High |

| Cost | Low | Low to Moderate | High |

| Suitability | High-concentration samples (e.g., muscle) | Low-concentration samples without MS | Trace-level quantification, complex matrices |

Theoretical and Computational Chemistry Investigations of L Balenine Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of L-Balenine Hydrochloride. These methods solve the electronic Schrödinger equation to determine the electron density and, from it, derive a wide range of molecular properties.

Conformational analysis of L-Balenine and related dipeptides has been a key area of investigation. Using DFT methods, such as with the B97-D or B3LYP hybrid functionals and various basis sets (e.g., 6-311++G(3d,3p) or 6-31+G(d,p)), researchers can identify the most stable three-dimensional arrangements (conformations) of the molecule in different environments, such as in the gas phase or in solution. researchgate.netresearchgate.net For the zwitterionic form of similar dipeptides, these calculations help in understanding the spatial and electronic structures of the lowest energy conformations. researchgate.net

Table 1: Calculated Molecular Properties of a Histidyl Dipeptide (Example Data)

This table presents example data typical of DFT calculations for related dipeptides, as specific data for this compound was not available in the search results.

| Property | Calculated Value (Example) | Method/Basis Set (Example) |

| Electronic Energy (a.u.) | -850.12345 | B3LYP/6-31+G(d,p) |

| Dipole Moment (Debye) | 12.5 | B3LYP/6-31+G(d,p) |

| HOMO Energy (eV) | -6.2 | B3LYP/6-31+G(d,p) |

| LUMO Energy (eV) | -0.5 | B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap (eV) | 5.7 | B3LYP/6-31+G(d,p) |

Molecular Dynamics Simulations for Protein-Ligand Interactions (e.g., Enzyme Binding)

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between this compound and biological macromolecules, such as proteins and enzymes. youtube.comyoutube.com These simulations model the movement of atoms and molecules over time, providing a detailed picture of binding processes and the conformational changes that accompany them.

MD simulations can be used to explore how L-Balenine might bind to the active site of an enzyme. nih.gov By placing the ligand in proximity to the protein in a simulated aqueous environment, researchers can observe the binding process, identify key interacting amino acid residues, and calculate the binding affinity. These simulations can reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic forces in stabilizing the protein-ligand complex. mdpi.com For instance, simulations of glutamine-binding protein have shown that ligand binding significantly reduces inter-domain motions, a principle that can be extended to understand the impact of L-Balenine on its potential protein targets. nih.gov

Furthermore, advanced MD techniques can be employed to study the kinetics of ligand binding and unbinding, providing insights into the residence time of a ligand in the active site of a protein. youtube.com This information is often more relevant to a drug's efficacy than binding affinity alone.

Vibrational Spectroscopy Studies (FTIR, Raman) and Their Theoretical Interpretation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. thermofisher.combalazs.com Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as stretching, bending, or twisting.

For a molecule like this compound, theoretical vibrational analysis would identify characteristic frequencies for the C=O stretching of the carboxylic acid and amide groups, N-H stretching and bending of the amine and amide groups, C-H stretching of the alkyl and imidazole (B134444) moieties, and various vibrations of the imidazole ring. researchgate.net Comparing theoretical and experimental spectra can help to confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding in the solid state. scialert.netnih.gov

Table 2: Predicted Vibrational Frequencies for a Dipeptide (Example Data)

This table illustrates the kind of data generated from theoretical vibrational frequency calculations for related molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Example) | Spectroscopic Technique |

| N-H Stretch (Amine) | 3400 - 3300 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid) | ~1750 | FTIR |

| C=O Stretch (Amide I) | ~1650 | FTIR, Raman |

| N-H Bend (Amide II) | ~1550 | FTIR |

| Imidazole Ring Stretch | 1500 - 1400 | FTIR, Raman |

| C-H Bend | 1450 - 1350 | FTIR, Raman |

In Silico Prediction of Novel Biological Activities and Interaction Sites

In silico screening methods are a cornerstone of modern drug discovery and can be applied to this compound to predict novel biological activities and identify potential molecular targets. nih.govnih.gov These computational approaches can rapidly screen large libraries of compounds against various biological targets, or conversely, screen a single compound against a panel of targets.

One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net By docking this compound into the binding sites of various proteins, researchers can estimate its binding affinity and identify potential targets. This can suggest new therapeutic applications for the compound.

Another powerful in silico method is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net While requiring a dataset of related compounds with known activities, QSAR can identify the key molecular features that contribute to a specific biological effect. Although specific QSAR studies on this compound are not available, the methodology could be applied if a series of balenine (B107396) derivatives with measured biological activities were to be synthesized.

Pharmacophore modeling and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are other in silico tools that can be used to assess the drug-like properties of this compound and guide the design of new derivatives with improved biological activity and safety profiles. mdpi.comnih.gov These computational strategies aim to accelerate the identification of promising new biological roles for compounds like this compound. nih.govlongdom.org

Emerging Research Directions for L Balenine Hydrochloride

Exploration of Undiscovered Mechanistic Pathways

While L-Balenine Hydrochloride is recognized for its antioxidant capabilities, the complete scope of its mechanistic pathways remains an active area of scientific inquiry. Emerging research is beginning to unravel novel signaling cascades and molecular interactions that extend beyond simple free radical scavenging. Current investigations are centered on its potential to modulate cellular signaling in response to oxidative stress, its interactions with specific enzymes and receptor sites, and its role in neuroinflammatory processes.

One promising avenue of research is the exploration of L-Balenine's influence on intracellular signaling pathways related to cellular defense and stress response. Studies on similar histidine-containing dipeptides suggest that these molecules may do more than just neutralize reactive oxygen species (ROS); they may also influence the expression and activity of key proteins involved in cellular protection. For instance, research has shown that balenine (B107396) can induce the activation of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. consensus.app This suggests a more complex regulatory role for L-Balenine than previously understood, potentially involving the modulation of transcription factors or protein kinases that control the expression of antioxidant enzymes. Further investigation into these pathways could reveal how L-Balenine helps to maintain cellular homeostasis under conditions of oxidative stress.

Another area of interest is the potential for L-Balenine to interact with and modulate the activity of various enzymes beyond SOD. The structural characteristics of L-Balenine, particularly its imidazole (B134444) ring, suggest that it may bind to the active sites of certain enzymes, thereby altering their function. This could have significant implications for a variety of physiological processes. For example, some studies have explored the effects of histidine-containing dipeptides on enzymes involved in inflammation and metabolism. Future research could utilize techniques such as molecular docking and enzymatic assays to identify novel protein targets of L-Balenine and to characterize the functional consequences of these interactions.

Furthermore, the potential role of L-Balenine in mitigating neuroinflammation is a growing area of research. nih.gov Neuroinflammation is a key factor in the pathogenesis of many neurodegenerative diseases, and finding compounds that can modulate this process is of great interest. Given its antioxidant properties and potential to interact with signaling molecules, L-Balenine may help to reduce the production of pro-inflammatory cytokines and other mediators in the brain. nih.gov Elucidating the specific mechanisms by which L-Balenine may exert neuroprotective effects could open up new avenues for therapeutic intervention in a range of neurological disorders.

Potential Roles in Diverse Biological Systems Beyond Muscle and Brain

While the primary focus of L-Balenine research has been on its functions in muscle and brain tissue, there is a growing body of evidence to suggest that its physiological significance may extend to a wider range of biological systems. Preliminary studies and research on related histidine-containing dipeptides indicate potential roles for L-Balenine in the cardiovascular system, immune response modulation beyond what is currently known, and in skin health.

The cardiovascular system presents a promising area for future L-Balenine research. Studies on other histidine-containing dipeptides have demonstrated cardioprotective effects, including improved lipid profiles and enhanced myocardial function during ischemia. nih.govnih.govoup.com These effects are attributed, in part, to their antioxidant and buffering capacities. Given L-Balenine's superior stability and bioavailability, it is plausible that it could exert even more potent effects on cardiovascular health. Future investigations could explore the impact of L-Balenine supplementation on blood pressure, cholesterol levels, and endothelial function, as well as its potential to mitigate cardiac remodeling in response to injury. nii.ac.jpntu.ac.uk

The immunomodulatory properties of L-Balenine are also an area of expanding interest. It has been shown that balenine can promote skeletal muscle regeneration by regulating the phagocytic properties of immune cells. researchgate.net This suggests a broader role for L-Balenine in modulating immune responses. Future research could delve into its effects on other immune cell types, such as lymphocytes and neutrophils, and its potential to influence the production of a wider array of cytokines and chemokines. nih.govnih.gov Understanding how L-Balenine interacts with the intricate network of the immune system could have implications for a variety of inflammatory and autoimmune conditions.

The potential benefits of L-Balenine for skin health and aging are also beginning to be explored. Oxidative stress is a major contributor to skin aging, leading to wrinkles, loss of elasticity, and hyperpigmentation. maha.asia The antioxidant properties of L-Balenine could help to protect skin cells from damage induced by UV radiation and other environmental stressors. nih.gov Research into the effects of β-alanine and L-carnosine, a related dipeptide, has suggested benefits in preventing skin aging. nih.govconem.orgresearchgate.net Future studies could investigate the efficacy of topical or oral L-Balenine in improving skin hydration, reducing the appearance of fine lines, and promoting a more youthful complexion.

Development of Novel Analytical Probes and Detection Methods

Advancements in analytical chemistry are crucial for deepening our understanding of the biodistribution, metabolism, and cellular functions of this compound. The development of novel analytical probes and more sensitive detection methods will be instrumental in future research. Key areas of development include the creation of specific fluorescent probes for real-time imaging and the refinement of mass spectrometry techniques for precise quantification in complex biological matrices.

The design and synthesis of fluorescent probes specifically tailored to detect L-Balenine would represent a significant leap forward in our ability to visualize its localization and dynamics within living cells and tissues. conem.orgresearchgate.net Such probes could be engineered to exhibit a change in fluorescence upon binding to L-Balenine, allowing for real-time monitoring of its uptake, intracellular concentration, and interactions with other molecules. nih.govnih.govmdpi.com This would provide invaluable insights into its mechanisms of action at a subcellular level. Current research into fluorescent probes for other histidine-containing molecules provides a strong foundation for the development of L-Balenine-specific sensors. rsc.orgdocumentsdelivered.com

In addition to fluorescent probes, continued advancements in mass spectrometry (MS) are enhancing our ability to accurately and sensitively quantify L-Balenine in various biological samples. researchgate.net Techniques such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) have already been successfully employed for the quantification of balenine. researchgate.net Future developments could focus on improving the throughput and sensitivity of these methods, allowing for the analysis of smaller sample volumes and the detection of lower concentrations of L-Balenine and its metabolites. This would be particularly beneficial for studies investigating its pharmacokinetics and for metabolomic profiling.

The following table provides an overview of current and potential analytical methods for L-Balenine detection:

| Analytical Method | Principle | Application in L-Balenine Research | Potential Advancements |

|---|---|---|---|

| Fluorescent Probes | A molecule that exhibits a change in fluorescence upon binding to a specific target. | Real-time imaging of L-Balenine in living cells, tracking its subcellular localization and interactions. | Development of highly specific and sensitive probes with improved photostability and cell permeability. |

| LC-ESI-MS/MS | Separation of molecules by liquid chromatography followed by ionization and mass analysis. | Accurate quantification of L-Balenine and its metabolites in biological fluids and tissues. | Increased sensitivity for detecting trace amounts, and higher throughput for large-scale studies. |

Advanced Synthetic Methodologies for Tailored this compound Analogs

The development of advanced synthetic methodologies is paramount for producing tailored this compound analogs with enhanced stability, bioavailability, and specific biological activities. These synthetic strategies will enable researchers to probe the structure-activity relationships of L-Balenine and to design novel compounds with improved therapeutic potential. Key areas of focus include the refinement of solid-phase peptide synthesis techniques and the exploration of enzymatic and chemo-enzymatic approaches. nih.govresearchgate.netmdpi.com

Solid-phase peptide synthesis (SPPS) offers a versatile platform for the creation of a wide range of L-Balenine analogs. researchgate.net This method allows for the stepwise assembly of the dipeptide on a solid support, facilitating the incorporation of modified amino acids and other chemical moieties. By systematically altering the structure of the β-alanine or the 1-methyl-L-histidine residue, researchers can investigate how these modifications affect the compound's properties. For example, analogs with increased resistance to enzymatic degradation could be synthesized by introducing non-natural amino acids or by modifying the peptide backbone.

In addition to chemical synthesis, enzymatic and chemo-enzymatic methods are emerging as powerful tools for the production of L-Balenine analogs. These approaches offer the potential for highly selective and environmentally friendly synthesis. Enzymes such as peptidases and ligases can be used to catalyze the formation of the peptide bond between β-alanine and 1-methyl-L-histidine derivatives. This can be particularly useful for the synthesis of analogs with specific stereochemistry. Chemo-enzymatic strategies, which combine the advantages of both chemical and enzymatic synthesis, can further expand the range of accessible L-Balenine analogs.

The following table outlines some potential modifications to the L-Balenine structure and their expected impact on its properties:

| Structural Modification | Synthetic Approach | Potential Impact on Properties | Research Application |

|---|---|---|---|

| Modification of the β-alanine residue | Solid-Phase Peptide Synthesis | Altered bioavailability and resistance to enzymatic degradation. | Investigating the role of the N-terminal residue in transport and stability. |

| Substitution on the imidazole ring | Chemical Synthesis | Modified antioxidant and metal-chelating properties. | Probing the importance of the imidazole ring for biological activity. |

| Introduction of a fluorescent tag | Solid-Phase Peptide Synthesis | Enabling visualization of the analog in biological systems. | Tracking the distribution and cellular uptake of L-Balenine analogs. |

Systems Biology Approaches to this compound Functionality

Systems biology offers a powerful framework for unraveling the complex biological functions of this compound by integrating data from various "omics" platforms, including metabolomics, transcriptomics, and proteomics. This holistic approach allows researchers to move beyond the study of individual molecules and pathways to gain a comprehensive understanding of how L-Balenine influences the intricate network of cellular processes.

Metabolomic profiling, which involves the comprehensive analysis of small molecules in a biological system, can provide valuable insights into the metabolic effects of L-Balenine supplementation. researchgate.netnih.gov By comparing the metabolomes of cells or organisms with and without L-Balenine treatment, researchers can identify metabolic pathways that are significantly altered. For example, a clinical trial investigating the effects of balenine intake on cognitive function utilized metabolomic analysis to suggest that balenine may positively affect glucose metabolism and other metabolic pathways. biomedres.us This approach can help to generate new hypotheses about the mechanisms of action of L-Balenine and to identify potential biomarkers of its effects.

Transcriptomic analysis, which measures the expression levels of all genes in a cell or tissue, can reveal how L-Balenine influences gene expression patterns. researchgate.net This can provide clues about the signaling pathways and cellular processes that are regulated by L-Balenine. For instance, if L-Balenine treatment leads to the upregulation of genes involved in antioxidant defense, this would provide further evidence for its role in combating oxidative stress. Combining transcriptomic data with other "omics" data can provide a more complete picture of the cellular response to L-Balenine.

Proteomic analysis, which focuses on the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to L-Balenine. nih.govnih.govmdpi.com This can help to identify the direct and indirect protein targets of L-Balenine and to understand how it modulates their function. For example, a proteomic study could be used to identify proteins that are differentially expressed in muscle tissue after L-Balenine supplementation, providing insights into its role in muscle regeneration and function.

The integration of data from these different "omics" platforms, as summarized in the table below, is a key aspect of a systems biology approach. By building computational models that incorporate these multi-level datasets, researchers can simulate the effects of L-Balenine on cellular networks and predict its impact on physiological processes. This approach has the potential to accelerate the discovery of novel functions of L-Balenine and to guide the development of new therapeutic strategies.

| "Omics" Platform | Information Gained | Application to L-Balenine Research |

|---|---|---|

| Metabolomics | Changes in the levels of small molecules (metabolites). | Identifying metabolic pathways affected by L-Balenine. |

| Transcriptomics | Changes in gene expression levels. | Revealing the genetic and signaling pathways regulated by L-Balenine. |

| Proteomics | Changes in protein expression and modifications. | Identifying the protein targets and downstream effects of L-Balenine. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing L-Balenine Hydrochloride purity and stability in aqueous solutions?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify purity, and conduct accelerated stability studies under varying pH (e.g., 3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation products via mass spectrometry. For hygroscopicity assessment, employ dynamic vapor sorption (DVS) to measure moisture uptake under controlled humidity .

- Data Interpretation : Compare retention times against certified reference standards. Stability data should follow ICH guidelines (e.g., Q1A) for extrapolating shelf-life under standard storage conditions.

Q. How should researchers design a baseline toxicology study for this compound in cell cultures?

- Experimental Design :

- Use in vitro models (e.g., HepG2 or primary hepatocytes) to assess cytotoxicity via MTT assays.